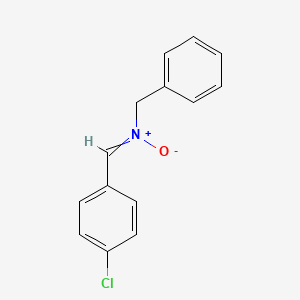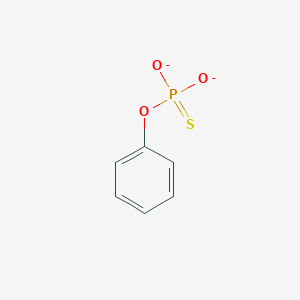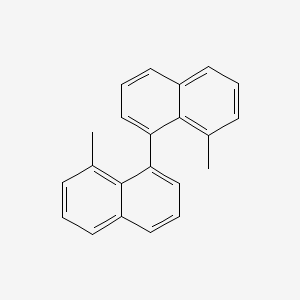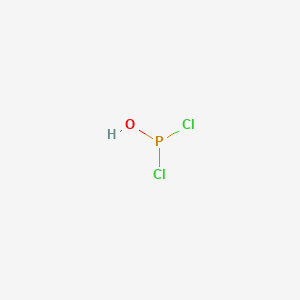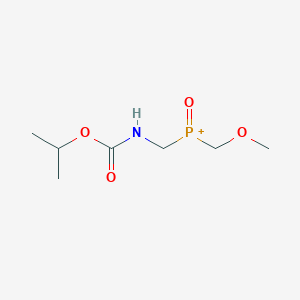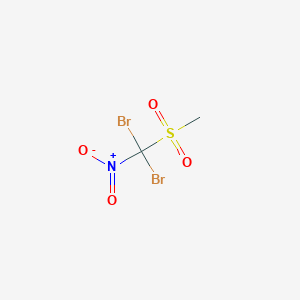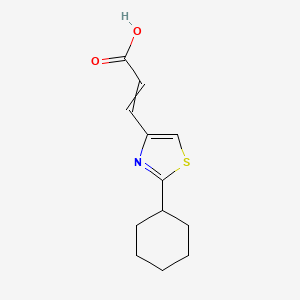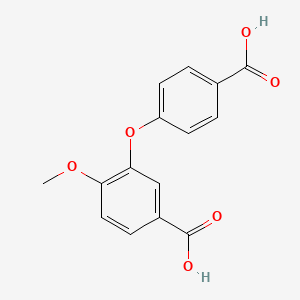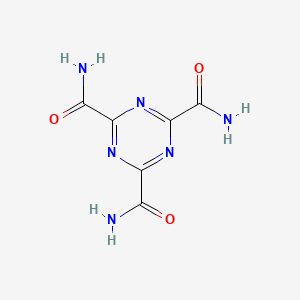
1,3,5-Triazine-2,4,6-tricarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4,6-tricarboxamide is an organic compound that has garnered significant attention due to its unique properties and potential applications. This compound is characterized by a triazine ring substituted with three carboxamide groups at the 2, 4, and 6 positions. It is known for its luminescent properties, particularly aggregation-induced emission, which makes it valuable in various fields such as optoelectronics and sensing .
Métodos De Preparación
The synthesis of 1,3,5-triazine-2,4,6-tricarboxamide typically involves the reaction of cyanuric chloride with amines under controlled conditions. One common method includes the use of a solvent like dimethylformamide (DMF) and a base such as triethylamine to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete substitution of the chlorine atoms with amine groups .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .
Análisis De Reacciones Químicas
1,3,5-Triazine-2,4,6-tricarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carboxamide groups can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Condensation Reactions: The compound can form condensation products with other amines or aldehydes, leading to the formation of more complex structures.
Common reagents used in these reactions include strong bases like sodium hydroxide or potassium carbonate, and solvents such as DMF or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted triazine derivatives .
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4,6-tricarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials, particularly those with luminescent properties.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological assays and imaging techniques.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism by which 1,3,5-triazine-2,4,6-tricarboxamide exerts its effects is primarily through its ability to form stable complexes with metal ions and other molecules. This interaction can influence various molecular pathways, including those involved in luminescence and biological activity. The compound’s structure allows it to participate in π-π stacking interactions, which can enhance its stability and functionality in different applications .
Comparación Con Compuestos Similares
1,3,5-Triazine-2,4,6-tricarboxamide can be compared to other triazine derivatives, such as:
2,4,6-Tris(trinitromethyl)-1,3,5-triazine: Known for its explosive properties and use in propellants.
2,4,6-Tri(2-pyridyl)-1,3,5-triazine: Used in the spectrophotometric determination of iron.
1,3,5-Triazine-2,4,6-tribenzaldehyde: Utilized in the synthesis of responsive hydrogels.
What sets this compound apart is its unique combination of luminescent properties and stability, making it particularly valuable in optoelectronic applications and as a supramolecular motif for the development of advanced materials .
Propiedades
Número CAS |
23297-24-7 |
|---|---|
Fórmula molecular |
C6H6N6O3 |
Peso molecular |
210.15 g/mol |
Nombre IUPAC |
1,3,5-triazine-2,4,6-tricarboxamide |
InChI |
InChI=1S/C6H6N6O3/c7-1(13)4-10-5(2(8)14)12-6(11-4)3(9)15/h(H2,7,13)(H2,8,14)(H2,9,15) |
Clave InChI |
PRDSMYUJZRWZLE-UHFFFAOYSA-N |
SMILES canónico |
C1(=NC(=NC(=N1)C(=O)N)C(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
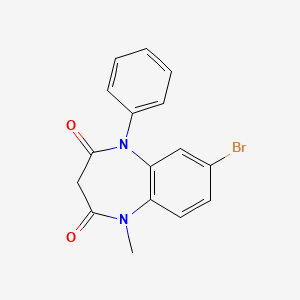
![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
